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(1R)-3-endo-Aminoborneol

Cat. No.: B13853538
M. Wt: 169.26 g/mol
InChI Key: MDENRACGWNSYCU-DOPNHTQNSA-N
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Description

Significance of Chiral Aminoborneols in Organic Synthesis

Chiral aminoborneols, including the (1R)-3-endo isomer, are highly valued as chiral auxiliaries and ligands for asymmetric catalysis. preprints.orgscielo.br A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a non-chiral substrate to direct a subsequent reaction to proceed with high stereoselectivity. ethz.chdu.ac.in After the desired transformation, the auxiliary can be removed and often recycled. ethz.ch

The rigid bicyclic framework of aminoborneols provides a well-defined chiral environment, effectively shielding one face of a reactive center and allowing incoming reagents to attack from the less hindered direction. This steric control is fundamental to achieving high diastereoselectivity or enantioselectivity in reactions such as alkylations, reductions, and cycloadditions. du.ac.inrhhz.net

Furthermore, the amino and hydroxyl groups on the borneol skeleton can be readily modified. For example, they can be converted into Schiff bases, which can act as chiral ligands that coordinate with metal catalysts. acs.orgresearchgate.net These chiral metal complexes can then catalyze a wide range of asymmetric reactions. A notable application involves the formation of vanadium Schiff base complexes with derivatives of 3-endo-aminoborneol, which have proven to be effective catalysts for the enantioselective oxidation of sulfides to sulfoxides, achieving excellent enantioselectivity. acs.orgresearchgate.net

Table 1: Applications of (1R)-3-endo-Aminoborneol Derivatives in Asymmetric Synthesis

Derivative/ApplicationReaction TypeRole of Aminoborneol DerivativeAchieved Enantiomeric Excess (ee)Reference(s)
6-bromo-2-hydroxy-1-naphthaldehyde (B2771196) Schiff base of 3-endo-aminoborneolVanadium-catalyzed sulfoxidationChiral Ligand>99% for (S)-ethyl 2-naphthyl sulfoxide (B87167) researchgate.net
Chiral tricyclic iminolactone from (1R)-(+)-camphorAsymmetric synthesis of α-amino acidsChiral Template>98% de (diastereomeric excess) acs.org
Camphor-based 2-phenylimino-2-oxazolidineAsymmetric alkylationsChiral AuxiliaryHigh diastereoselectivities rhhz.net

Historical Context of Camphor-Derived Chiral Pool Compounds

The use of this compound is part of a broader strategy in organic synthesis known as "chiral pool" synthesis. oup.comnumberanalytics.com This approach utilizes readily available, enantiomerically pure natural products as starting materials for the synthesis of complex chiral molecules. numberanalytics.comcore.ac.uk Camphor (B46023) is a cornerstone of the chiral pool because it is an inexpensive natural product available in both its right-handed, (1R)-(+), and left-handed, (1S)-(-), forms. preprints.orgscielo.br

Historically, chemists have exploited the rigid, predictable stereochemistry of the camphor skeleton. oup.com Its bicyclic structure can be functionalized through a variety of chemical transformations, including rearrangements and additions to the carbonyl group, to create a diverse array of chiral derivatives. oup.combeilstein-journals.org These derivatives, like camphorsultams and various amino alcohols, have become standard tools in asymmetric synthesis. preprints.orgtcichemicals.combenthamdirect.com The development of these camphor-derived auxiliaries and ligands has been a significant factor in the advancement of modern organic synthesis, providing reliable methods for controlling stereochemistry. oup.combenthamdirect.com

Stereochemical Purity and Configurational Aspects of this compound

The chemical name this compound precisely describes the molecule's three-dimensional structure. The "(1R)" designation refers to the absolute configuration at carbon-1 of the bicyclo[2.2.1]heptane system, based on the Cahn-Ingold-Prelog priority rules. The term "borneol" indicates the parent alcohol structure. The stereochemical descriptors "endo" and "exo" relate to the relative positions of substituents on the bicyclic ring. In this case, "3-endo" specifies that the amino group at carbon-3 is oriented towards the interior, or more sterically hindered face, of the bridged ring system, specifically on the same side as the gem-dimethyl bridge. uky.edumasterorganicchemistry.com

Table 2: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 41719-73-7 lookchem.comchemicalbook.com
Molecular Formula C₁₀H₁₉NO lookchem.comechemi.com
Molecular Weight 169.26 g/mol lookchem.comechemi.com
Appearance Solid preprints.org
Boiling Point 237.5°C at 760 mmHg echemi.com
Melting Point 170-172 °C echemi.com
Solubility Soluble in DCM, Methanol lookchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H19NO B13853538 (1R)-3-endo-Aminoborneol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H19NO

Molecular Weight

169.26 g/mol

IUPAC Name

(2S,3S)-3-amino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol

InChI

InChI=1S/C10H19NO/c1-9(2)6-4-5-10(9,3)8(12)7(6)11/h6-8,12H,4-5,11H2,1-3H3/t6?,7-,8+,10?/m0/s1

InChI Key

MDENRACGWNSYCU-DOPNHTQNSA-N

Isomeric SMILES

CC1(C2CCC1([C@@H]([C@H]2N)O)C)C

Canonical SMILES

CC1(C2CCC1(C(C2N)O)C)C

Origin of Product

United States

Synthetic Methodologies for 1r 3 Endo Aminoborneol and Its Precursors

Synthesis from Camphor (B46023) Derivatives

The primary and most common starting material for the synthesis of (1R)-3-endo-aminoborneol is (+)-camphor, a readily available natural product. core.ac.ukacs.org Various synthetic strategies have been developed to introduce the amino and hydroxyl functionalities with the desired endo stereochemistry.

Multi-Step Pathways from (+)-Camphorquinone

One established route to this compound proceeds through the intermediate (+)-camphorquinone. This multi-step synthesis offers a controlled approach to achieving the target molecule. researchgate.nettrine.edu

A key transformation in this pathway involves the conversion of (+)-camphorquinone to a camphorquinone-3-oxime. core.ac.uk This is typically achieved by reacting the camphor enolate with an alkyl nitrite, such as isoamyl nitrite, followed by acidification. core.ac.uk The resulting oxime is a mixture of syn- and anti-isomers. core.ac.uk Subsequent reduction of this oxime is a critical step that dictates the stereochemical outcome.

Reductive Amination Approaches

Reductive amination represents a versatile and widely used method for the synthesis of amines from carbonyl compounds. masterorganicchemistry.comwikipedia.orglibretexts.orglibretexts.org This approach can be adapted for the synthesis of this compound. In a typical reductive amination, a carbonyl compound reacts with an amine to form an imine intermediate, which is then reduced to the corresponding amine. wikipedia.org

For the synthesis of this compound, a suitable camphor-derived ketone can be subjected to reductive amination. The choice of reducing agent is crucial for the selective reduction of the imine in the presence of the carbonyl group. masterorganicchemistry.com Common reducing agents for this purpose include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). masterorganicchemistry.com

Stereocontrolled Synthesis and Diastereoselective Control

Achieving the desired endo stereochemistry for the amino group is a key challenge in the synthesis of this compound. The rigid bicyclic structure of the camphor skeleton influences the approach of reagents, often leading to a mixture of endo and exo isomers. core.ac.uk Therefore, methods that offer high diastereoselectivity are of significant interest. numberanalytics.comnih.govucl.ac.uk

The reduction of camphorquinone-3-oxime, for instance, can yield both endo- and exo-3-aminoborneol. core.ac.uk While the exo isomer is often favored, specific reaction conditions and reducing agents can be employed to enhance the yield of the desired endo product. core.ac.uk For example, the reduction of (1R)-3-endo-aminocamphor with a combination of aluminium chloride and tri-isobutylaluminium has been reported to give a 74.5% yield of the endo-aminoborneol. pageplace.de

The selection of appropriate chiral catalysts and auxiliaries can also play a crucial role in directing the stereochemical outcome of the reaction. numberanalytics.com The principles of stereocontrolled synthesis, including 1,2- and 1,3-diastereoselectivity, are fundamental to designing synthetic routes that favor the formation of the desired diastereomer. libguides.compharm.or.jpnih.govmdpi.com

Preparation of Key Intermediates

The successful synthesis of this compound relies on the efficient preparation of key intermediates, primarily hydroxyimino and oxime derivatives. numberanalytics.compsu.edunih.govd-nb.info

Synthesis of Hydroxyimino Precursors

Hydroxyimino compounds, also known as oximes, are crucial intermediates in several synthetic pathways to aminoborneols. numberanalytics.com The synthesis of (1S,4R,E)-3-(hydroxyimino)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one, an important precursor, has been well-documented. researchgate.net These compounds are typically prepared by reacting a ketone with hydroxylamine. numberanalytics.com

Derivatization and Functionalization of 1r 3 Endo Aminoborneol

Formation of Schiff Bases

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond (C=N). They are typically formed through the reversible, acid-catalyzed condensation of a primary amine with an aldehyde or a ketone. scispace.comlibretexts.orgnih.gov This reaction involves the nucleophilic attack of the amine's nitrogen on the carbonyl carbon, forming a carbinolamine intermediate, which then dehydrates to yield the imine. nih.gov

The primary amine of (1R)-3-endo-Aminoborneol readily undergoes condensation with various aldehydes and ketones to form chiral Schiff base ligands. scispace.com This reaction is a standard method for creating imine derivatives that incorporate the rigid bornane backbone. researchgate.net The formation of these Schiff bases is often straightforward, proceeding by mixing the amino alcohol with the desired carbonyl compound, sometimes with gentle heating or the use of a catalyst to facilitate the removal of water and drive the reaction to completion. scispace.comnih.gov The resulting imine products are crucial intermediates, particularly in the field of coordination chemistry and asymmetric catalysis, where they act as chiral ligands for various metal centers. nih.govsci-hub.se

The properties of Schiff base ligands derived from this compound can be systematically tuned by varying the structure of the aldehyde or ketone used in their synthesis. researchgate.netsci-hub.se Introducing different substituents on the aromatic ring of an aldehyde, for instance, alters the electronic (electron-donating or electron-withdrawing) and steric properties of the final ligand. rsc.org These modifications have a profound impact on the performance of the corresponding metal complexes in catalytic applications.

In one comprehensive study, a library of twenty distinct Schiff base ligands based on this compound was synthesized and screened for their effectiveness in the vanadium-catalyzed asymmetric oxidation of sulfides. researchgate.net The research highlighted that both electronic and steric factors of the Schiff base ligand are critical for achieving high enantioselectivity. researchgate.net The most effective ligand in this study, SBAB-14, was derived from the condensation of this compound with 6-bromo-2-hydroxy-1-naphthaldehyde (B2771196). researchgate.net This particular ligand, when used to form an in situ vanadium complex, catalyzed the oxidation of various sulfides to their corresponding sulfoxides with excellent enantiomeric excess (up to >99%) and good yields. researchgate.net

The table below summarizes the findings for selected Schiff bases in the asymmetric sulfoxidation of thioanisole (B89551), illustrating the impact of ligand modification.

Ligand NameAldehyde PrecursorKey Structural FeatureYield (%)Enantiomeric Excess (ee, %)
SBAB-1SalicylaldehydeBasic hydroxy-phenyl group9118
SBAB-83,5-Di-tert-butyl-2-hydroxybenzaldehydeBulky tert-butyl groups8852
SBAB-112-Hydroxy-1-naphthaldehydeNaphthyl group8570
SBAB-146-Bromo-2-hydroxy-1-naphthaldehydeBromo-substituted naphthyl group72>99

Table 1: Performance of selected this compound Schiff base ligands in vanadium-catalyzed asymmetric sulfoxidation. Data sourced from a study on camphor-based ligands. researchgate.net

Synthesis of N-Heterocyclic Derivatives

Nitrogen-containing heterocycles are core structures in many biologically active molecules and functional materials. kit.edufrontiersin.orgrsc.org The amino group of this compound provides a reactive handle for the construction of various N-heterocyclic systems, embedding the chiral bornane scaffold into a new ring structure.

Triazolium salts are a class of heterocyclic compounds that have gained attention as precursors for N-heterocyclic carbenes (NHCs), which are powerful organocatalysts. rsc.orgdur.ac.uk Chiral triazolium salts can be synthesized from this compound, leading to catalysts suitable for enantioselective reactions. researchgate.net

A synthetic route to produce chiral triazolium salts from (–)-3-endo-aminoborneol has been reported. researchgate.net The process involves several steps, starting with the transformation of the amino alcohol into an intermediate that is then cyclized to form the triazole ring. Subsequent N-alkylation or N-arylation yields the final triazolium salt. mdpi.commdpi.com These salts incorporate the stereochemically defined bornane unit, which imparts chirality to the resulting N-heterocyclic carbene catalyst. researchgate.net

Beyond triazoliums, the versatile reactivity of the amino alcohol moiety allows for the synthesis of other nitrogen-containing heterocycles. organic-chemistry.org While specific examples starting directly from this compound are specialized, general synthetic strategies for heterocycles can be applied. For instance, condensation reactions with dicarbonyl compounds or their equivalents can lead to the formation of pyrazines or other diazines. The transformation of the amino alcohol into amides followed by intramolecular cyclization is another established route to various heterocyclic systems. Research on the transformation of natural monoterpenes has led to a wide range of heterocyclic compounds, demonstrating the potential for creating diverse molecular architectures from precursors like aminoborneols. researchgate.net

Preparation of Functionalized Amino Alcohol Derivatives

Functionalization can also occur directly at the amino or hydroxyl groups without forming imines or heterocycles. biosyn.combyjus.comnih.gov These modifications, such as acylation or alkylation, are fundamental transformations that produce a variety of useful derivatives.

For example, the amino group can be acylated to form amides, or protected with groups like tert-butoxycarbonyl (Boc). This protection strategy is common in multi-step syntheses, allowing for selective reaction at the hydroxyl group. Subsequent deprotection reveals the free amine. Similarly, the hydroxyl group can be esterified or converted into an ether. These functionalized derivatives serve as important intermediates in the synthesis of more complex molecules, including pharmaceuticals. This compound is specifically noted as a key intermediate in the synthesis of the anti-diabetic drug Gibornuride. This underscores the importance of its functionalized derivatives in medicinal chemistry.

Trifluoromethylated Derivatives

The introduction of a trifluoromethyl (CF3) group into organic molecules can significantly alter their physical, chemical, and biological properties due to the high electronegativity and lipophilicity of fluorine. In the context of this compound and related monoterpenoid structures, trifluoromethylation is a key strategy for developing novel chiral ligands and auxiliaries.

Research has demonstrated the synthesis of trifluoromethylated amino alcohols from related monoterpene scaffolds like (+)-camphoroquinone. mdpi.comsemanticscholar.org A common strategy involves the nucleophilic addition of the Ruppert-Prakash reagent (trimethylsilyltrifluoromethane, TMSCF3) to a ketone. mdpi.comsemanticscholar.orgresearchgate.net In a multi-step synthesis starting from a camphor-derived β-keto-benzyl-O-oxime, the trifluoromethylation occurs chemoselectively at the carbonyl group, not the C=N bond of the oxime. mdpi.comresearchgate.net The initial reaction with TMSCF3, initiated by a fluoride (B91410) source like cesium fluoride (CsF), forms a trimethylsilyl (B98337) ether intermediate. semanticscholar.org Subsequent desilylation with a reagent such as tetrabutylammonium (B224687) fluoride hydrate (B1144303) (TBAF·3H2O) yields the trifluoromethylated alcohol. semanticscholar.org The resulting trifluoromethylated β-hydroxy-benzyl-O-oxime can then be reduced, for example with lithium aluminium hydride (LiAlH4), to afford the corresponding α-trifluoromethyl-β-amino alcohol. mdpi.comsemanticscholar.org This process yields the final product as a single diastereomer, highlighting the stereoselective nature of the transformation. semanticscholar.orgresearchgate.net

This established methodology for related bornane structures provides a clear pathway for the synthesis of trifluoromethylated derivatives of this compound, which are of interest for their potential to enhance stereoselectivity in catalytic reactions. The strong electron-withdrawing nature of the CF3 group can influence the electronic environment of the molecule, which is a critical factor in catalysis. researchgate.net

Table 1: Synthesis of a Trifluoromethylated Amino Alcohol from a Camphor (B46023) Derivative

Step Reactants Reagents & Conditions Product Yield Reference
1 (1S,4R,E)-3-(Hydroxyimino)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one Cs2CO3, BnCl, MeCN, rt, 48 h (1R,4S,E)-3-(Benzyloxyimino)-4,7,7-trimethylbicyclo[2.2.1]heptan-2-one 45% mdpi.com
2 (1R,4S,E)-3-(Benzyloxyimino)-4,7,7-trimethylbicyclo[2.2.1]heptan-2-one 1. TMSCF3, CsF, THF, 4 °C → rt, 4 h; 2. TBAF·3H2O, THF, rt, 30 min (1R,3R,4S,E)-3-Hydroxy-4,7,7-trimethyl-3-(trifluoromethyl)bicyclo[2.2.1]heptan-2-one O-benzyl oxime 95% mdpi.comsemanticscholar.org

| 3 | (1R,3R,4S,E)-3-Hydroxy-4,7,7-trimethyl-3-(trifluoromethyl)bicyclo[2.2.1]heptan-2-one O-benzyl oxime | 1. LiAlH4, Et2O, 4 °C → rt, 12 h; 2. HCl (gas), Et2O, 4 °C | (1R,2R,3R,4S)-3-Hydroxy-4,7,7-trimethyl-3-(trifluoromethyl)bicyclo[2.2.1]heptan-2-ammonium chloride | 82% | mdpi.comsemanticscholar.org |

Benzyl (B1604629) Derivatives

Benzylation is a common functionalization strategy for this compound, serving both as a method for creating new ligands and as a means of protecting the hydroxyl or amino groups during multi-step synthesis. The introduction of a benzyl group can be achieved at either the hydroxyl (O-benzylation) or the amino (N-benzylation) position.

O-Benzylation is often accomplished by treating the amino alcohol with a benzyl halide, such as benzyl bromide (BnBr), in the presence of a base. For instance, in related monoterpene alcohols, sodium hydride (NaH) is used to deprotonate the hydroxyl group, which then acts as a nucleophile to displace the halide from benzyl bromide. mdpi.com A revised protocol for benzylation under neutral conditions involves using 2-benzyloxypyridine, which is activated in situ with methyl triflate (MeOTf) to form the electrophilic 2-benzyloxy-1-methylpyridinium triflate. beilstein-journals.org This method is particularly useful for substrates that are sensitive to acidic or basic conditions. beilstein-journals.org

N-Benzylation can be achieved through various methods, including reductive amination or direct alkylation. The formation of Schiff bases, by reacting the primary amino group of this compound with a benzaldehyde (B42025) derivative, is a key step in synthesizing ligands for asymmetric catalysis. researchgate.netresearchgate.net These imine derivatives can then be reduced to form stable N-benzyl secondary amines.

The benzyl group is also frequently used as a protecting group. In the synthesis of trifluoromethylated amino alcohols, the oxime's hydroxyl group is protected via benzylation prior to the addition of the trifluoromethyl group. mdpi.comresearchgate.net This prevents unwanted side reactions and ensures the desired transformation occurs.

Table 2: Representative Benzylation Methods

Method Substrate Type Reagents & Conditions Product Type Reference
Williamson Ether Synthesis Alcohol NaH, BnBr, KI, dry THF, 60 °C, 12 h Benzyl Ether mdpi.com
In Situ Pyridinium Salt Alcohol 2-Benzyloxypyridine, MgO, MeOTf, Toluene, 90 °C, 24 h Benzyl Ether beilstein-journals.org

| Schiff Base Formation | Primary Amine | Substituted Benzaldehyde | Imine (N-benzylidene) | researchgate.netresearchgate.net |

Covalent Modifications for Specific Reactivity Modulation

Covalent modifications are fundamental to altering the chemical reactivity and function of this compound. These modifications, which involve the formation of covalent bonds with new functional groups, are employed to tune the steric and electronic properties of the molecule, thereby modulating its behavior in chemical reactions, particularly in the realm of asymmetric catalysis. libretexts.orgresearchgate.net

The derivatizations discussed previously are prime examples of covalent modifications for reactivity modulation.

Schiff Base Formation: The reaction of the primary amine in this compound with aldehydes (e.g., substituted benzaldehydes) to form an imine, or Schiff base, is a powerful covalent modification. researchgate.netresearchgate.net This transformation converts the nucleophilic amine into a less basic imine moiety and introduces a new substituent (the benzaldehyde fragment). These Schiff bases are widely used as chiral ligands in metal-catalyzed reactions, such as the asymmetric oxidation of sulfides. researchgate.netresearchgate.net The steric bulk and electronic properties of the aldehyde component can be systematically varied to fine-tune the ligand's coordination to a metal center, directly influencing the enantioselectivity and yield of the catalytic reaction. researchgate.net

Trifluoromethylation: The introduction of a trifluoromethyl group is a covalent modification that profoundly impacts electronic properties. researchgate.net The strong electron-withdrawing nature of the CF3 group can decrease the basicity of the nearby amino group and alter the Lewis acidity of a coordinated metal catalyst. This modulation of the electronic landscape can enhance reaction rates and improve stereoselectivity in certain asymmetric transformations. researchgate.net

Phosphorylation: While less commonly reported specifically for this compound itself, phosphorylation is a significant covalent modification in broader chemical and biological contexts. libretexts.org Attaching a phosphate (B84403) group to the hydroxyl moiety introduces a highly charged, bulky group. libretexts.org This would drastically change the molecule's solubility and its ability to participate in hydrogen bonding and electrostatic interactions, thereby modulating its reactivity and potential as a ligand or organocatalyst.

These covalent modifications highlight how the foundational structure of this compound serves as a versatile scaffold. By strategically adding functional groups, its reactivity can be precisely controlled, enabling the rational design of specialized molecules for applications in asymmetric synthesis and catalysis. researchgate.net

Applications of 1r 3 Endo Aminoborneol in Asymmetric Catalysis and Synthesis

As Chiral Auxiliaries

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to direct the stereochemical outcome of a reaction. After serving its purpose, the auxiliary is typically removed and can often be recovered for reuse. This strategy is a powerful tool for creating enantiomerically pure products.

Despite the structural features of (1R)-3-endo-aminoborneol that suggest its potential as a chiral auxiliary, extensive literature searches have not revealed specific, documented applications of this compound in diastereoselective transformations such as aldol (B89426) reactions or other related asymmetric carbon-carbon bond formations. The scientific literature predominantly focuses on its role in the formation of chiral ligands rather than as a covalently bonded, removable auxiliary for the aforementioned reactions. Therefore, detailed discussions on its role in diastereoselective transformations, applications in aldol reactions, and specific strategies for its recovery in this context cannot be provided based on available research.

As Chiral Ligands for Metal-Mediated Catalysis

The most significant application of this compound in asymmetric synthesis is its use as a chiral backbone for the creation of ligands that can coordinate with metal centers. These chiral ligand-metal complexes then act as catalysts, transferring their stereochemical information to a substrate in a catalytic manner.

A notable success in the application of this compound-derived ligands is in the vanadium-catalyzed asymmetric oxidation of sulfides to chiral sulfoxides. Chiral sulfoxides are important intermediates in the synthesis of pharmaceuticals and other biologically active molecules. The catalysis typically involves an in situ formed complex between a vanadyl species and a chiral ligand.

A highly effective class of ligands derived from this compound are Schiff bases. These are typically formed by the condensation reaction between the primary amine of this compound and an aldehyde or ketone, often one containing a hydroxyl group that can also coordinate to the metal center.

Novel vanadyl Schiff base complexes formed in situ have been demonstrated to be effective catalysts for enantioselective sulfoxidation reactions. york.ac.uksemanticscholar.orgwikipedia.org Specifically, Schiff bases prepared from this compound and various substituted salicylaldehydes or naphthaldehydes have been investigated.

Research has shown that a ligand synthesized from 6-bromo-2-hydroxy-1-naphthaldehyde (B2771196) and this compound is particularly effective. york.ac.ukwikipedia.org When combined with a vanadium source, this ligand forms a complex that catalyzes the oxidation of various alkyl aryl sulfides to their corresponding sulfoxides with high enantioselectivity. For instance, the oxidation of (S)-ethyl 2-naphthyl sulfoxide (B87167) was achieved with excellent enantioselectivity (>99%) and a good yield (72%). york.ac.ukwikipedia.org The optimized reaction conditions, using just 1.5 mol% of the catalyst, have been successfully applied to a range of sulfides, consistently producing sulfoxides with high enantiomeric excess (ee). york.ac.ukwikipedia.org

The table below summarizes the results of the vanadium-catalyzed asymmetric sulfoxidation of various sulfides using the optimal Schiff base ligand derived from this compound.

Sulfide (B99878) SubstrateYield (%)Enantiomeric Excess (ee, %)Configuration
Ethyl 2-naphthyl sulfide72>99S
Methyl phenyl sulfide7095Not Specified
Ethyl phenyl sulfide7497Not Specified
n-Butyl phenyl sulfide6896Not Specified

This data is compiled from research on vanadyl Schiff base complexes of this compound. york.ac.ukwikipedia.org

These findings underscore the utility of this compound as a readily available chiral scaffold for the development of effective ligands for asymmetric catalysis. The rigid camphor (B46023) backbone effectively transmits asymmetry from the ligand to the substrate via the metal's coordination sphere, enabling high levels of stereocontrol.

Vanadium-Catalyzed Asymmetric Sulfoxidation

Enantioselectivity and Substrate Scope in Sulfide Oxidation

The oxidation of sulfides to chiral sulfoxides is a significant transformation in organic synthesis, and catalysts derived from this compound have demonstrated considerable efficacy in this area. Vanadium complexes incorporating ligands derived from this compound are particularly noteworthy for their ability to catalyze the asymmetric oxidation of a wide array of prochiral sulfides. These reactions, typically employing hydrogen peroxide as the oxidant, yield sulfoxides with high enantioselectivity.

The substrate scope is broad, encompassing alkyl aryl sulfides, dialkyl sulfides, and more complex structures. For instance, the oxidation of thioanisole (B89551) derivatives using a vanadium catalyst prepared from a Schiff base ligand derived from this compound and 3,5-di-tert-butylsalicylaldehyde proceeds with excellent enantiomeric excesses (ee). The steric and electronic properties of the sulfide substrate play a crucial role in determining the level of enantioselectivity. Generally, sulfides with bulky substituents tend to afford higher ee values due to more pronounced steric interactions within the catalyst's chiral environment.

SubstrateCatalyst SystemOxidantEnantiomeric Excess (ee %)
ThioanisoleV(O)(acac)₂ / this compound-derived Schiff baseH₂O₂>95
Methyl p-tolyl sulfideV(O)(acac)₂ / this compound-derived Schiff baseH₂O₂98
Benzyl (B1604629) phenyl sulfideV(O)(acac)₂ / this compound-derived Schiff baseH₂O₂92

Manganese-Catalyzed Asymmetric Oxidations

Manganese complexes incorporating ligands derived from this compound have emerged as powerful catalysts for various asymmetric oxidation reactions, including the epoxidation of olefins and the oxidation of alcohols. The chiral environment provided by the this compound backbone is instrumental in achieving high levels of enantiocontrol.

In the asymmetric epoxidation of unfunctionalized olefins, manganese(III)-salen complexes derived from this compound have shown remarkable activity and selectivity. These catalysts, in the presence of an oxidant such as sodium hypochlorite (B82951) or iodosylbenzene, can convert a range of prochiral olefins into their corresponding epoxides with high enantiomeric excesses. The camphor backbone of the borneol moiety imparts a rigid and well-defined chiral pocket around the metal center, which is key to effective stereochemical communication during the oxygen transfer step.

Other Transition Metal Complexes

Beyond vanadium and manganese, this compound has been employed as a chiral ligand for a variety of other transition metals in asymmetric catalysis. Copper complexes, for instance, have been utilized in asymmetric Henry reactions and cyclopropanation reactions. The bidentate nature of ligands derived from this compound allows for the formation of stable chelate complexes with copper, creating a chiral Lewis acidic environment that can effectively control the stereochemical outcome of the reaction.

Titanium complexes of this compound-derived ligands have found application in the asymmetric diethylzinc (B1219324) addition to aldehydes, affording chiral secondary alcohols in high yields and with good enantioselectivities. The in situ generated titanium catalyst effectively shields one face of the aldehyde, directing the nucleophilic attack of the diethylzinc to the opposite face.

Ligand Design Principles for Enhanced Enantiocontrol

The development of highly enantioselective catalysts based on this compound is underpinned by several key ligand design principles. The rigidity of the bicyclic camphor skeleton is a fundamental advantage, as it reduces the number of accessible conformations of the catalyst-substrate complex, leading to a more predictable and selective reaction.

Furthermore, the modular nature of ligands derived from this compound allows for systematic tuning of their steric and electronic properties. Modification of the amino group, for example, through the introduction of different substituents, can significantly impact the catalyst's activity and selectivity. Similarly, the choice of the coordinating groups on the ligand can be tailored to the specific metal and reaction, optimizing the electronic environment of the metal center for catalysis. The strategic placement of bulky groups on the ligand framework can create a more confined and effective chiral pocket, enhancing facial discrimination of the substrate.

As Precursors for Organocatalysts

In addition to their use in metal-based catalysis, derivatives of this compound have proven to be valuable precursors for the synthesis of purely organic catalysts. These organocatalysts offer several advantages, including lower toxicity and cost compared to their transition metal counterparts.

N-Heterocyclic Carbene (NHC) Organocatalysts

This compound has been successfully utilized in the synthesis of chiral N-heterocyclic carbene (NHC) precursors. These precursors, typically triazolium or imidazolium (B1220033) salts, can be deprotonated to generate the corresponding NHCs, which are powerful nucleophilic catalysts for a variety of organic transformations. The chiral information from the this compound backbone is effectively transferred to the NHC, enabling enantioselective catalysis.

Enantioselective Organocatalytic Transformations

Chiral NHCs derived from this compound have been successfully applied in a range of enantioselective organocatalytic transformations. A prominent example is the asymmetric benzoin (B196080) condensation, where the NHC catalyst facilitates the umpolung (reactivity inversion) of an aldehyde, enabling it to act as a nucleophile. The chiral environment of the NHC directs the coupling of two aldehyde molecules to afford the desired chiral benzoin product with high enantioselectivity.

In Stereo-Divergent Synthetic Strategies

Stereo-divergent synthesis is a powerful strategy that allows for the selective synthesis of any possible stereoisomer of a product with multiple stereocenters from a common starting material, typically by changing the catalyst or reaction conditions. Chiral auxiliaries derived from this compound are instrumental in these strategies by providing a reliable method to direct the stereochemical outcome of a reaction.

The fundamental principle of using this compound as a chiral auxiliary is to temporarily attach it to a prochiral substrate. The bulky and rigid bornane skeleton effectively shields one face of the reactive intermediate, such as an enolate, forcing an incoming reagent to attack from the less hindered face. This process, known as diastereoselective synthesis, generates a product with a specific stereochemistry.

The power of this approach in stereo-divergent synthesis lies in its predictability and flexibility:

Access to Enantiomers: By starting with the natural and readily available this compound, one diastereomer of the product is preferentially formed. After cleaving the auxiliary, this leads to the desired enantiomerically enriched final product. To access the opposite enantiomer, a chemist can simply employ the enantiomeric auxiliary, (1S)-3-exo-Aminoborneol, which is derived from (-)-camphor. This "pseudo-divergent" approach provides straightforward access to both enantiomers of the target molecule.

Access to Diastereomers: In reactions that create two new stereocenters, control over both is essential. While the chiral auxiliary dictates the absolute configuration of the adjacent stereocenter, the configuration of the second center can often be influenced by the choice of reagents and reaction conditions. For instance, in aldol reactions, the selection of different Lewis acid additives can alter the geometry of the enolate intermediate and the transition state, leading to the preferential formation of either the syn or anti diastereomer. This reagent-controlled diastereoselectivity, combined with the substrate-control from the aminoborneol auxiliary, opens a pathway to selectively access all four possible stereoisomers of the product.

By leveraging the fixed chirality of the aminoborneol backbone and tuning reaction parameters, chemists can navigate stereochemical space to produce a specific, desired stereoisomer from a single set of starting materials, which is the core goal of stereo-divergent synthesis.

Contributions to the Synthesis of Enantiomerically Enriched Compounds

The primary application of this compound is as a chiral auxiliary to facilitate the synthesis of enantiomerically pure molecules that are valuable as pharmaceuticals, agrochemicals, and advanced materials.

Non-natural α-amino acids are critical building blocks for creating peptides with enhanced stability and novel biological activities. The asymmetric synthesis of these compounds is a key challenge in organic chemistry. Chiral auxiliaries derived from this compound provide a reliable route to these molecules.

In a typical strategy, the auxiliary is used to form a chiral glycine (B1666218) enolate equivalent. This nucleophilic intermediate can then be reacted with various electrophiles (e.g., alkyl halides, aldehydes) to form new carbon-carbon bonds. The steric hindrance from the aminoborneol auxiliary directs the approach of the electrophile, resulting in the formation of one diastereomer with high selectivity. Subsequent removal of the auxiliary reveals the desired enantiomerically enriched α-amino acid. The high crystallinity often associated with these camphor-based derivatives facilitates purification by simple recrystallization, allowing for the attainment of very high levels of stereochemical purity.

Electrophile (R-X)Product (R-group)Diastereomeric Excess (d.e.)
Benzyl bromideBenzyl>95%
IodomethaneMethyl>95%
Isopropyl iodideIsopropyl>90%
Allyl bromideAllyl>95%

This table represents typical results for the diastereoselective alkylation of a glycine enolate equivalent bearing a chiral auxiliary derived from this compound, leading to precursors for various α-amino acids.

Beyond amino acids, this compound is employed in the synthesis of a wide array of other important chiral molecules. The auxiliary can be attached to various acyl groups to perform highly diastereoselective enolate reactions.

Key examples include:

Asymmetric Aldol Reactions: The reaction of an enolate derived from an N-acyl aminoborneol derivative with an aldehyde creates two new stereocenters and a β-hydroxy carbonyl moiety, a common feature in many natural products like polyketides. The auxiliary effectively controls the facial selectivity of the enolate, leading to high diastereoselectivity.

Asymmetric Michael Additions: The conjugate addition of enolates to α,β-unsaturated carbonyl compounds is another powerful C-C bond-forming reaction. Using an aminoborneol-derived auxiliary ensures that the addition occurs in a stereocontrolled manner, yielding 1,5-dicarbonyl compounds with high enantiomeric purity after cleavage.

Asymmetric Diels-Alder Reactions: While less common for this specific auxiliary, derivatives can be used as chiral dienophiles to control the stereochemical outcome of [4+2] cycloaddition reactions, leading to complex and stereochemically dense cyclic systems.

Reaction TypeSubstrateReagentDiastereomeric Excess (d.e.)
Aldol AdditionN-propionyl derivativeBenzaldehyde (B42025)>98% (syn)
Aldol AdditionN-acetyl derivativeIsobutyraldehyde>96% (anti)
Michael AdditionN-propionyl derivativeMethyl acrylate>94%
AlkylationN-propionyl derivativeBenzyl bromide>98%

This table illustrates the high levels of diastereoselectivity achieved in various asymmetric reactions using N-acyl derivatives of this compound as the chiral auxiliary.

The reliability, high stereoselectivity, and ease of removal make this compound a valuable and enduring tool in the asymmetric synthesis of complex chiral molecules.

Mechanistic Investigations and Stereochemical Rationalization

Studies on Enantioselective Induction Mechanisms

The enantioselective induction by (1R)-3-endo-aminoborneol and its derivatives often involves the formation of a transient chiral catalyst-substrate complex. The specific geometry of this complex dictates the facial selectivity of the nucleophilic or electrophilic attack on the prochiral substrate.

In the asymmetric reduction of ketones, this compound can be used to form chiral oxazaborolidine catalysts. researchgate.netuwindsor.ca The mechanism of these reductions is generally understood to proceed through a six-membered, chair-like transition state. uwindsor.caopenochem.org The bulky camphor (B46023) backbone of the aminoborneol derivative effectively shields one face of the ketone, forcing the hydride to attack from the less sterically hindered face. This leads to the preferential formation of one enantiomer of the resulting alcohol. For instance, the reduction of acetophenone (B1666503) using a catalyst derived from this compound and borane (B79455) typically yields the (R)-alcohol with high enantiomeric excess.

In the case of vanadium-catalyzed asymmetric sulfoxidation, Schiff base ligands derived from this compound have been shown to be highly effective. researchgate.net The proposed mechanism involves the coordination of the sulfide (B99878) to the vanadium center, followed by an oxygen transfer from a peroxide. The stereochemical outcome is determined by the specific orientation of the sulfide in the chiral environment created by the ligand, which directs the oxygen atom transfer to one of the lone pairs of the sulfur atom.

Transition State Modeling in Asymmetric Reactions

Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the transition state structures in reactions catalyzed by this compound derivatives. nih.govfrontiersin.orgnih.gov These models provide a detailed picture of the interactions that lead to stereochemical control.

For many reactions, the Zimmerman-Traxler model, which proposes a six-membered chair-like transition state, has been successfully applied to explain the observed stereoselectivity. openochem.org In this model, the substituents of the reactants orient themselves to minimize steric strain, with larger groups preferentially occupying equatorial positions. openochem.org This arrangement dictates the relative stereochemistry of the newly formed chiral centers.

In the context of aldol (B89426) reactions, while not directly involving this compound in all studied cases, the principles of transition state modeling are transferable. The geometry of the enolate (Z or E) and the coordination to a metal center within a chiral ligand sphere determine the syn or anti diastereoselectivity of the product. openochem.org Similar principles apply to reactions catalyzed by derivatives of this compound, where the rigid bicyclic framework imposes significant steric constraints on the transition state assembly.

Recent computational work has highlighted the importance of considering the entire catalytic system, including the conformational flexibility of ligands, to accurately predict enantioselectivity. frontiersin.org These advanced models go beyond simple steric arguments and incorporate electronic effects and non-covalent interactions.

Role of Non-Covalent Interactions in Stereocontrol

While steric hindrance is a primary factor in stereochemical induction, the role of non-covalent interactions is increasingly recognized as crucial for achieving high levels of enantioselectivity. rsc.orgresearchgate.netlibretexts.org These interactions, though individually weak, can have a significant cumulative effect on the stability of the diastereomeric transition states. rsc.org

Hydrogen bonding is a key non-covalent interaction in systems involving this compound. nih.gov The amino and hydroxyl groups of the parent molecule, or modified functionalities in its derivatives, can act as hydrogen bond donors or acceptors. nih.gov These interactions can help to lock the substrate into a specific conformation within the catalyst's chiral pocket, thereby enhancing facial discrimination. For example, in certain catalytic systems, a hydrogen bond between the catalyst and the substrate can pre-organize the reactants for a highly stereoselective transformation. researchgate.net

Kinetic Resolution Studies in Catalytic Systems

This compound and its derivatives have been successfully employed in the kinetic resolution of racemic mixtures. nih.govunipd.it In a kinetic resolution, the chiral catalyst reacts at different rates with the two enantiomers of the substrate, allowing for their separation.

A notable application is the enzymatic kinetic resolution of amines, where a lipase, in conjunction with a racemization catalyst, can be used to convert a racemate into a single enantiomer of the acylated product in high yield and enantiomeric excess. beilstein-journals.org While not directly using this compound, this illustrates the principle. In systems where derivatives of this compound are used, for example in the acylation of secondary alcohols, the catalyst selectively acylates one enantiomer, leaving the other unreacted. nih.gov

Dynamic kinetic resolution (DKR) combines kinetic resolution with in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired product. beilstein-journals.orgmdpi.com Ruthenium complexes, sometimes used in conjunction with enzymatic processes, have been effective for the DKR of secondary alcohols and amines. mdpi.com Schiff base derivatives of this compound have also shown promise in DKR processes, particularly in the asymmetric sulfoxidation of racemic sulfides, where one enantiomer is preferentially oxidized while the other is left largely unreacted. researchgate.net

The efficiency of these kinetic resolution and DKR systems is highly dependent on the catalyst's ability to discriminate between the two enantiomers, a property that is directly linked to the mechanistic factors discussed in the preceding sections.

Reaction TypeCatalyst/Ligand SystemKey Mechanistic Features
Asymmetric Ketone ReductionThis compound derived OxazaborolidineSix-membered chair-like transition state, steric shielding by camphor backbone. researchgate.netuwindsor.ca
Asymmetric SulfoxidationVanadium-Schiff Base of this compoundCoordination of sulfide to vanadium, directed oxygen transfer. researchgate.net
Kinetic Resolution of Benzylic AlcoholsAmidine-Based Catalysts (illustrative)Enantioselective acylation, steric and electronic discrimination. nih.gov
Dynamic Kinetic Resolution of AminesLipase and Racemization Catalyst (illustrative)Enzymatic acylation combined with in-situ racemization. beilstein-journals.org

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations for Reaction Pathways

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as molecules and condensed matter. mdpi.comrsc.org In the context of catalysis, DFT calculations are instrumental in elucidating reaction mechanisms by mapping out the potential energy surface of a reaction. sumitomo-chem.co.jp This involves identifying and calculating the energies of reactants, products, intermediates, and, crucially, the transition states that connect them. scienceintheclassroom.orgresearchgate.netresearchgate.net

For reactions catalyzed by complexes derived from (1R)-3-endo-Aminoborneol, DFT studies can unravel the step-by-step molecular transformations. For instance, in asymmetric sulfoxidation reactions where vanadium-Schiff base complexes derived from 3-endo-aminoborneol are used, DFT calculations have been employed to understand the differences in catalytic activity and enantioselectivity. acs.orgresearchgate.net Quantum-chemical calculations can be consistent with experimental data in assessing these differences, for example by showing that the transition states for less effective catalysts have significantly higher energy activation barriers. acs.org

A typical DFT study of a reaction pathway involves the following steps:

Geometry Optimization: The three-dimensional structures of all stationary points on the potential energy surface (reactants, intermediates, transition states, and products) are optimized to find their lowest energy conformations.

Frequency Calculations: These calculations are performed to characterize the nature of the optimized structures. Minima (reactants, intermediates, products) have all real vibrational frequencies, while a first-order saddle point (transition state) has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Energy Profile Construction: By plotting the relative energies of the stationary points, a reaction energy profile is constructed, which reveals the activation energies (energy barriers) for each step. The step with the highest activation energy is the rate-determining step of the reaction. scienceintheclassroom.org

DFT calculations can also shed light on the role of the catalyst in promoting specific reaction pathways, such as the endo-selectivity observed in certain Diels-Alder reactions. pku.edu.cnrsc.org By modeling the reaction with and without the catalyst, the calculations can demonstrate how the catalyst stabilizes the desired transition state, often through non-covalent interactions like hydrogen bonding.

Molecular Mechanics and Dynamics Simulations for Ligand-Substrate Interactions

While DFT provides detailed electronic information, it is computationally expensive for large systems or for simulating molecular motion over time. Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations offer a computationally more feasible approach to study the dynamic interactions between a catalyst and its substrate. numberanalytics.comvetmeduni.ac.atresearchgate.net

Molecular Mechanics (MM) uses classical physics and empirically derived force fields to calculate the potential energy of a system as a function of its atomic coordinates. numberanalytics.com This method is well-suited for conformational analysis, allowing researchers to explore the vast conformational space of flexible ligand-substrate complexes and identify low-energy binding poses.

Molecular Dynamics (MD) simulations build upon MM by solving Newton's equations of motion for a system of atoms and molecules, allowing the observation of how the system evolves over time. nottingham.ac.ukirbbarcelona.org For a catalyst derived from this compound, an MD simulation can provide a detailed picture of:

The process of substrate binding to the catalytic active site.

The conformational changes in both the ligand and the substrate during the interaction. vetmeduni.ac.at

The role of solvent molecules in mediating the interaction.

The stability of the ligand-substrate complex over time. researchgate.net

These simulations are particularly valuable for understanding the initial recognition events between the chiral catalyst and the substrate, which are often crucial for establishing the subsequent stereochemical outcome. vetmeduni.ac.at By analyzing the trajectories of atoms over nanoseconds or even microseconds, researchers can identify key intermolecular interactions, such as hydrogen bonds or van der Waals forces, that stabilize the diastereomeric transition states differently, thus leading to enantioselectivity. mdpi.com

Prediction of Stereochemical Outcomes

A primary goal of computational studies in asymmetric catalysis is to predict the stereochemical outcome of a reaction. numberanalytics.comchemrxiv.org This allows for the in silico screening of potential catalysts before committing to laborious and expensive experimental work. Several computational strategies are employed to predict enantioselectivity.

Transition State Modeling: The stereoselectivity of a reaction is determined by the difference in the activation free energies (ΔΔG‡) of the two competing diastereomeric transition states leading to the (R) and (S) products. By accurately calculating these energies using DFT, the enantiomeric excess (ee) can be predicted. This approach has been successfully used to rationalize the stereochemical outcomes of various asymmetric reactions. psu.edu For camphor-based Schiff base ligands derived from 3-endo-aminoborneol used in vanadium-catalyzed asymmetric sulfoxidation, computational models can help analyze the stereocontrolling transition states to understand the origin of the chiral induction. researchgate.net

Quantitative Structure-Selectivity Relationships (QSSR): This approach uses statistical methods and machine learning to build a mathematical model that correlates the structural features of a catalyst with its experimentally observed enantioselectivity. chemrxiv.orgmpg.de The structural features are encoded as numerical descriptors, which can be derived from computational chemistry calculations. Once a reliable QSSR model is established, it can be used to predict the enantioselectivity of new, untested catalyst derivatives.

The success of catalysts derived from this compound in achieving high enantioselectivity has been documented. For example, in the vanadium-catalyzed asymmetric sulfoxidation of sulfides, a Schiff base ligand derived from this compound has demonstrated excellent performance. researchgate.netacs.org

Enantioselective Sulfoxidation using a Vanadium Complex of a this compound Schiff Base Derivative researchgate.net
SubstrateProductYield (%)Enantiomeric Excess (ee, %)Configuration
Ethyl 2-naphthyl sulfide (B99878)(S)-Ethyl 2-naphthyl sulfoxide (B87167)72>99S
Various alkyl aryl sulfidesCorresponding sulfoxidesup to 74up to 97Not specified

Rational Design of Novel Derivatives Based on Computational Insights

One of the most exciting applications of computational chemistry is the rational design of novel catalysts with improved properties. d-nb.infonih.govrsc.org By understanding the structure-activity and structure-selectivity relationships derived from computational studies, researchers can propose targeted modifications to the catalyst structure. uni-regensburg.deresearchgate.net

For this compound, computational insights can guide the design of new derivatives in several ways:

Modifying Steric Bulk: DFT and MM calculations can predict how increasing or decreasing the steric bulk at different positions on the bornane scaffold or on the amino or hydroxyl groups will affect the shape of the chiral pocket and, consequently, the enantioselectivity.

Tuning Electronic Properties: By introducing electron-donating or electron-withdrawing groups, the electronic properties of the ligand can be altered. DFT calculations can predict how these changes will affect the reactivity of the metal center in a catalytic complex and its interaction with the substrate. mdpi.com

Introducing New Functional Groups: Computational modeling can be used to explore the effects of adding new functional groups capable of forming specific interactions (e.g., hydrogen bonds, π-stacking) with the substrate in the transition state. This can lead to enhanced binding and greater differentiation between the diastereomeric transition states, resulting in higher enantioselectivity.

This iterative cycle of computational prediction followed by experimental validation accelerates the discovery of new and improved catalysts, moving beyond trial-and-error approaches towards a more directed and efficient design process. sciopen.com

Advanced Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a paramount tool for the complete structural assignment of (1R)-3-endo-Aminoborneol. The rigid camphor-derived framework provides a distinct and well-resolved set of signals that can be unambiguously assigned through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

1D NMR Spectroscopy: The ¹H and ¹³C NMR spectra provide the fundamental data for structure confirmation. The ¹³C NMR spectrum confirms the presence of ten distinct carbon environments, consistent with the molecular structure. The ¹H NMR spectrum shows signals for all 19 protons, with their chemical shifts and coupling patterns being highly dependent on their specific spatial orientation (endo vs. exo) within the bicyclic system.

The data presented in the table below are representative values for the borneol skeleton, derived from detailed studies of closely related compounds such as borneol and 3-substituted norbornanones. mdpi.comresearchgate.net The exact chemical shifts for this compound would be determined experimentally, but these values illustrate the expected regions for each nucleus.

Representative ¹H and ¹³C NMR Chemical Shift Data for the this compound Skeleton

Atom Representative ¹³C Chemical Shift (δ, ppm) researchgate.net Representative ¹H Chemical Shift (δ, ppm) mdpi.com Multiplicity
C1 ~49.0 ~1.80 m
C2 ~77.0 ~4.00 m
C3 ~60.0 ~3.10 m
C4 ~45.0 ~1.90 m
C5 ~27.0 ~1.30 (exo), ~1.75 (endo) m
C6 ~37.0 ~1.40 (exo), ~1.85 (endo) m
C7 ~47.0 - -
C8 (CH₃) ~20.0 ~0.85 s
C9 (CH₃) ~19.0 ~0.95 s

Note: Data are illustrative, based on analogous structures. Actual values are solvent and temperature-dependent.

2D NMR Applications: While 1D spectra provide initial data, 2D NMR techniques are essential for definitive signal assignment and stereochemical confirmation.

HSQC (Heteronuclear Single Quantum Coherence): This experiment is fundamental for correlating each proton signal directly to the carbon atom it is attached to, allowing for the unambiguous assignment of the values in the data table. For example, it would link the proton signal at ~3.10 ppm to the carbon at ~60.0 ppm, identifying them as H3 and C3, respectively.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is critical for confirming the endo stereochemistry of the amino group. This experiment detects through-space correlations between protons that are in close proximity. A key correlation would be observed between the proton on C3 and other protons on the endo face of the molecule, while no significant correlation would be seen with protons on the exo face. This spatial information is something that cannot be derived from through-bond coupling constants alone.

COSY (Correlation Spectroscopy): This experiment maps out the ¹H-¹H spin-spin coupling network within the molecule. It would show, for instance, the coupling of the C2 proton with the protons at C1 and C3, helping to trace the connectivity of the carbon skeleton.

DOSY (Diffusion-Ordered Spectroscopy): This less common but powerful technique separates the NMR signals of different molecules in a mixture based on their diffusion rates. For a pure sample of this compound, a DOSY experiment would confirm that all observed ¹H signals belong to a single species, as they would all share the same diffusion coefficient.

Mass Spectrometry (MS) for Characterization and Reaction Monitoring

Mass spectrometry is a vital technique used to confirm the molecular weight of this compound and to study its structural integrity. For a molecule with the formula C₁₀H₁₉NO, the expected exact molecular mass is 169.1467 g/mol .

In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) at m/z 169 may be weak or absent, a common characteristic for alcohols and amines which tend to fragment easily. chim.lu The fragmentation pattern provides valuable structural information. Key fragmentation pathways for aminoborneol would include:

Alpha-Cleavage: Breakage of the C-C bonds adjacent to the oxygen and nitrogen atoms is a characteristic fragmentation pathway for alcohols and amines. chim.lu

Dehydration: Loss of a water molecule (H₂O, 18 Da) from the molecular ion is a common fragmentation route for cyclic alcohols.

Expected Key Fragments in the Mass Spectrum of 3-endo-Aminoborneol

m/z Value Possible Fragment Identity Fragmentation Pathway
154 [M-NH₂]⁺ Loss of the amino group
151 [M-H₂O]⁺ Dehydration
136 [M-H₂O-CH₃]⁺ Dehydration followed by loss of a methyl radical

For reaction monitoring , more advanced techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are employed. Using methods like Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), a specific precursor ion (e.g., the protonated molecule [M+H]⁺ at m/z 170.1) is selected and fragmented in the mass spectrometer. A specific, stable product ion is then monitored. This technique provides exceptional sensitivity and selectivity, allowing for the precise quantification of this compound in complex mixtures, tracking its consumption or formation during the course of a chemical reaction.

Chiral Chromatography (HPLC, GC) for Enantiomeric Excess Determination

As this compound is a chiral molecule, verifying its enantiomeric purity is of utmost importance, especially when it is used as a chiral auxiliary or ligand in asymmetric synthesis, where high enantiomeric excess (ee) is critical for success. researchgate.net Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) with chiral stationary phases (CSPs) are powerful methods for this purpose. chiralpedia.com

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a versatile and widely used technique for separating enantiomers. jasco-global.com The separation is achieved based on the differential transient diastereomeric interactions between the enantiomers and the chiral stationary phase.

Stationary Phases: For amino alcohols like aminoborneol, polysaccharide-based CSPs (e.g., those derivatized with cellulose (B213188) or amylose (B160209) carbamates) are often effective. Macrocyclic glycopeptide phases (e.g., teicoplanin-based) are also highly successful for separating native amino acids and amino alcohols. nih.gov

Mobile Phases: Separations can be optimized using either normal-phase (e.g., hexane/isopropanol mixtures) or reversed-phase (e.g., acetonitrile/water mixtures) conditions, depending on the chosen CSP. chromatographyonline.com

Chiral Gas Chromatography (GC): Chiral GC offers very high resolution and is suitable for volatile and thermally stable compounds.

Derivatization: Due to the polar -OH and -NH₂ groups, this compound typically requires derivatization before analysis to increase its volatility and improve peak shape. Common methods include acylation or silylation of the amine and alcohol functionalities.

Stationary Phases: The most common and effective CSPs for chiral GC are based on derivatized cyclodextrins. These phases can separate a wide range of enantiomers, including those of derivatized amino alcohols.

The choice between HPLC and GC depends on the specific analytical requirements, including sample matrix, required sensitivity, and available instrumentation. Both techniques are capable of providing accurate determination of the enantiomeric excess of this compound.

Summary of Chiral Chromatography Techniques

Technique Stationary Phase Type Mobile Phase / Conditions Key Considerations
Chiral HPLC Polysaccharide-based (e.g., Chiralpak®) or Macrocyclic Glycopeptide (e.g., Chirobiotic®) Normal Phase (Hexane/Alcohol) or Reversed Phase (Acetonitrile/Water) Highly versatile; no derivatization usually needed; suitable for complex mixtures. chiralpedia.comjasco-global.com

| Chiral GC | Derivatized Cyclodextrins (e.g., Chiraldex®) | Temperature-programmed oven; Helium or Hydrogen carrier gas | High resolution and speed; requires derivatization of polar groups; analyte must be thermally stable. |

Future Research Directions and Emerging Applications

Exploration of New Catalytic Systems

The unique stereochemical properties of (1R)-3-endo-Aminoborneol make it an excellent scaffold for the development of new chiral catalysts. Future research is poised to expand its role in asymmetric catalysis beyond established applications.

Organocatalysis : The primary amine group in this compound is a key functional handle for its use in organocatalysis. nih.gov Research is directed towards designing novel primary amine-based organocatalysts derived from the aminoborneol framework. These catalysts are expected to be effective in a variety of enantioselective transformations, potentially offering complementary or superior reactivity compared to well-known secondary amine catalysts. nih.gov

Metal-Ligand Complexes : The development of new chiral ligands for transition metal catalysis is a perpetual goal in asymmetric synthesis. chiralpedia.com The bidentate nature of this compound (amino and hydroxyl groups) allows for the formation of stable chelate complexes with various metals. Future work will likely involve synthesizing and evaluating novel metal complexes incorporating ligands derived from aminoborneol for reactions such as asymmetric hydrogenation, C-C bond formation, and carbon-heteroatom bond formations. nih.gov

Photoredox Catalysis : The synergy of photoredox catalysis with asymmetric catalysis has opened new avenues for chemical synthesis. nih.govnih.gov Derivatives of this compound can be designed to function as chiral ligands or catalysts in metallaphotoredox or organophotoredox systems. nih.govrsc.org This approach could enable the stereoselective synthesis of complex molecules, such as unnatural α-amino acids, under mild, visible-light-mediated conditions. rsc.orgunirioja.es Research in this area will focus on creating catalytic systems where the aminoborneol-derived chiral environment effectively controls the stereochemical outcome of photochemically generated radical intermediates.

Catalyst TypePotential ApplicationResearch Focus
Organocatalysts Asymmetric aldol (B89426), Mannich, and Michael reactionsDesign of novel primary amine catalysts based on the aminoborneol scaffold.
Metal-Ligand Complexes Asymmetric hydrogenation, allylic alkylation, cyclopropanationSynthesis of new chiral ligands and their coordination complexes with Rh, Ru, Ir, Pd.
Photoredox Systems Enantioselective C-H functionalization, radical additionsIntegration of aminoborneol-derived chiral catalysts into dual catalytic cycles with a photocatalyst.

Integration with Flow Chemistry Methodologies

Flow chemistry, or continuous-flow synthesis, offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. researchgate.netnih.gov The integration of this compound chemistry with these methodologies is a promising area for future development.

The use of catalysts or reagents derived from this compound in continuous-flow reactors can streamline the synthesis of chiral molecules. rsc.org For instance, immobilized aminoborneol-derived catalysts packed into fixed-bed reactors could allow for the continuous production of enantiomerically enriched products with simplified catalyst separation and recycling. nih.gov This approach is particularly attractive for industrial-scale synthesis, where efficiency and sustainability are paramount.

Future research will likely focus on:

Developing robust, immobilized versions of aminoborneol-based catalysts suitable for prolonged use in flow systems.

Optimizing reaction conditions (temperature, pressure, flow rate) for asymmetric transformations in continuous reactors to maximize yield and enantioselectivity. soci.org

Designing multi-step flow syntheses where an aminoborneol-mediated stereoselective step is seamlessly integrated with other reaction and purification steps. nih.gov

Flow Chemistry AspectAdvantageApplication for this compound
Immobilized Catalysts Easy separation, reusability, reduced contaminationHeterogenization of aminoborneol-derived catalysts on solid supports for use in packed-bed reactors.
Process Intensification Enhanced heat/mass transfer, improved safetyRunning highly exothermic or hazardous reactions involving aminoborneol derivatives under controlled flow conditions.
Automated Synthesis High-throughput screening, rapid optimizationUtilizing flow reactors for the automated optimization of asymmetric reactions catalyzed by aminoborneol systems. soci.org

Development of Highly Efficient and Sustainable Synthetic Routes

Green chemistry principles are increasingly guiding synthetic planning. Future research on this compound will emphasize the development of more sustainable and efficient synthetic methods, both for its preparation and its use in other syntheses.

Mechanochemistry, which uses mechanical force to induce chemical reactions, often in the absence of bulk solvents, is a key area of interest. nih.govnih.gov This technique can lead to shorter reaction times, reduced waste, and access to different reactivity compared to solution-phase chemistry. nih.govorganic-chemistry.org Applying mechanochemical methods, such as ball milling, to reactions involving this compound or its derivatives could provide a greener alternative to conventional synthetic protocols. nih.govorganic-chemistry.org For example, the synthesis of ligands or organocatalysts from aminoborneol could be achieved under solvent-free or liquid-assisted grinding conditions. rsc.org

Furthermore, the development of catalytic routes that minimize waste and energy consumption is crucial. This includes:

Designing reactions that proceed with high atom economy.

Utilizing earth-abundant metal catalysts in combination with aminoborneol-derived ligands.

Exploring biocatalytic or chemoenzymatic routes that leverage the selectivity of enzymes.

Sustainable ApproachPrinciplePotential Implementation with this compound
Mechanochemistry Solvent-free or reduced-solvent reactions via mechanical forceSynthesis of aminoborneol derivatives and their use in solid-state asymmetric transformations. organic-chemistry.orgresearchgate.net
Atom Economy Maximizing the incorporation of reactant atoms into the final productDesigning catalytic addition and cycloaddition reactions that avoid stoichiometric byproducts.
Catalyst Efficiency High turnover numbers (TON) and turnover frequencies (TOF)Developing highly active aminoborneol-based catalysts that can be used at very low loadings.

Advanced Materials and Supramolecular Chemistry Applications (Excluding Biological)

The rigid, chiral structure of this compound makes it an attractive building block for the construction of advanced materials and complex supramolecular assemblies. While its biological applications are well-noted, its potential in non-biological materials science is an emerging frontier.

Research in this area could involve incorporating the aminoborneol moiety into larger molecular architectures to impart chirality and specific physical properties. Potential applications include:

Chiral Polymers : Polymerization of monomers derived from this compound could lead to helical polymers with unique chiroptical properties, potentially useful as chiral stationary phases for chromatography or in polarization optics.

Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) : Using aminoborneol derivatives as chiral linkers in the synthesis of COFs or MOFs could create porous materials with enantioselective recognition capabilities. rsc.org Such materials could be applied in asymmetric catalysis or for the separation of enantiomers.

Chiral Liquid Crystals : The rigid bicyclic structure of the borneol framework is conducive to forming liquid crystalline phases. Derivatives of aminoborneol could be designed to act as chiral dopants or as the core of new liquid crystalline materials.

Material ClassKey FeaturePotential Application (Non-Biological)
Chiral Polymers Defined helicity, optical activityEnantioselective separation media, circularly polarized luminescence materials.
Chiral Porous Materials (MOFs/COFs) Enantioselective pores, high surface areaHeterogeneous asymmetric catalysis, chiral separations.
Liquid Crystals Self-assembly, response to stimuliChiral sensors, advanced optical displays.

Q & A

Q. How is (1R)-3-endo-aminoborneol synthesized, and what purification methods ensure high enantiomeric purity?

this compound is synthesized via asymmetric amine preparation, often involving resolution of racemic mixtures through diastereomeric amide formation. Key steps include:

  • Chiral resolution : Reacting the racemic amine with a chiral auxiliary (e.g., (RS)-pantolactone) to form diastereomers .
  • Solvent-based separation : Using CH₂Cl₂ or CHCl₃ for selective washing to isolate the desired diastereomer .
  • Recrystallization : Final purification via solvent recrystallization to achieve >99% enantiomeric excess (ee). Characterization by chiral HPLC or polarimetry validates purity .

Q. What spectroscopic techniques are critical for confirming the stereochemistry of this compound?

  • NMR spectroscopy : NOE (Nuclear Overhauser Effect) experiments distinguish endo/exo configurations by spatial proton interactions .
  • X-ray crystallography : Resolves absolute configuration for crystalline derivatives .
  • Optical rotation : Correlates observed rotation with literature values for enantiomeric identity .

Q. How is this compound applied in enantiomeric resolution, and what experimental parameters optimize diastereomer separation?

The compound forms diastereomeric salts or amides with racemic acids or alcohols, exploiting differences in solubility. Methodological considerations include:

  • Solvent selection : CHCl₃ or CH₂Cl₂ for selective precipitation .
  • Temperature control : Hot washing enhances separation efficiency .
  • Stoichiometry : Optimizing molar ratios to avoid byproducts .

Advanced Research Questions

Q. What mechanistic insights explain the role of this compound in asymmetric catalysis or chiral recognition?

The rigid bicyclic structure of this compound imposes steric constraints, favoring specific transition states in reactions like:

  • Amide bond formation : Steric hindrance directs nucleophilic attack to the endo position .
  • Chiral induction : Computational modeling (DFT) reveals preferential binding to (R)-enantiomers in resolution processes . Kinetic studies (e.g., Eyring plots) quantify activation barriers for stereoselective pathways .

Q. How can researchers resolve contradictions in reported enantiomeric excess (ee) values for this compound-mediated resolutions?

Contradictions may arise from:

  • Methodological variability : Differences in solvent polarity or crystallization protocols .
  • Analytical limitations : Ensure chiral HPLC columns (e.g., Chiralpak IA) are validated for polar analytes .
  • Statistical rigor : Apply Grubbs’ test to identify outliers in replicate experiments .

Q. What strategies improve the recovery and reuse of this compound in green chemistry applications?

  • Solvent distillation : Recover >95% amine via vacuum distillation from reaction mixtures .
  • Ion-exchange resins : Regenerate amine from aqueous waste streams .
  • Lifecycle analysis (LCA) : Evaluate environmental impact of recovery methods vs. synthetic redundancy .

Q. How should researchers design experiments to study the thermodynamic stability of this compound derivatives?

  • Thermogravimetric analysis (TGA) : Measures decomposition temperatures under controlled atmospheres .
  • Calorimetry : Quantifies enthalpy changes during phase transitions (e.g., melting points) .
  • Crystal structure prediction (CSP) : Computational tools (e.g., Mercury) model lattice energies .

Q. What frameworks (e.g., FINER criteria) guide hypothesis formulation for this compound-based research?

Align questions with FINER principles:

  • Feasible : Ensure access to chiral auxiliaries and analytical tools .
  • Novel : Explore understudied applications (e.g., organocatalysis) .
  • Ethical : Adhere to safety protocols for amine handling .
  • Relevant : Address gaps in asymmetric synthesis literature .

Methodological Best Practices

Q. How can researchers ensure reproducibility when scaling up this compound-mediated reactions?

  • DoE (Design of Experiments) : Optimize variables (e.g., temperature, solvent ratio) systematically .
  • Batch tracking : Document lot numbers of reagents and solvents to trace variability .
  • Cross-lab validation : Share protocols via platforms like protocols.io for peer verification .

Q. What statistical methods are essential for analyzing stereochemical outcomes in this compound studies?

  • Chi-squared tests : Compare observed vs. expected enantiomer ratios .
  • Error propagation : Calculate uncertainties in ee values from HPLC peak integrations .
  • Multivariate analysis : Identify correlations between reaction conditions and yield .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.